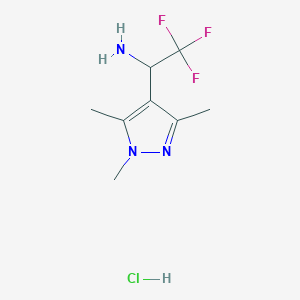

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Descripción

Bonding Characteristics and Geometry

The molecular geometry is dominated by the planar pyrazole ring system, with the ethanamine side chain adopting conformations that minimize steric interactions with the methyl substituents. The carbon-nitrogen bond connecting the pyrazole ring to the ethanamine chain exhibits partial double-bond character due to conjugation with the aromatic system. The trifluoromethyl group introduces significant electronegativity differences, creating a dipole moment that affects intermolecular interactions and crystal packing arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive signatures arising from the trifluoromethyl group and the substituted pyrazole ring system. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior in solution, while infrared spectroscopy identifies functional group characteristics and hydrogen bonding interactions.

The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for the methyl groups attached to the pyrazole ring, typically appearing as singlets in the aliphatic region between 2.0 and 4.0 parts per million. The ethanamine protons show coupling patterns consistent with the trifluoromethyl substitution, with the alpha-proton appearing as a quartet due to coupling with the three equivalent fluorine atoms. The pyrazole ring proton appears as a singlet in the aromatic region, typically around 7.0 to 8.0 parts per million.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Pyrazole ring proton | 7.0-8.0 ppm |

| 1H Nuclear Magnetic Resonance | Methyl groups | 2.0-4.0 ppm |

| 1H Nuclear Magnetic Resonance | Ethanamine alpha-proton | 4.0-5.0 ppm (quartet) |

| 19F Nuclear Magnetic Resonance | Trifluoromethyl group | -70 to -80 ppm |

| 13C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 120-130 ppm (quartet) |

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a singlet in the typical range of -70 to -80 parts per million relative to trifluoroacetic acid. The carbon-13 nuclear magnetic resonance spectrum shows the trifluoromethyl carbon as a characteristic quartet due to coupling with the three fluorine atoms, appearing in the range of 120 to 130 parts per million.

Infrared Spectroscopic Analysis

Fourier transform infrared spectroscopy reveals the presence of nitrogen-hydrogen stretching vibrations from the amine functionality, typically appearing as broad absorptions between 3200 and 3500 wavenumbers. The pyrazole ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching modes in the fingerprint region between 1400 and 1600 wavenumbers. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the range of 1000 to 1300 wavenumbers, which are diagnostic for this functional group.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of this compound reflects the electronic transitions within the pyrazole ring system and the influence of the electron-withdrawing trifluoromethyl group. Related trifluoromethylated heteroaromatic compounds exhibit absorption maxima in the range of 300 to 420 nanometers, with molar extinction coefficients ranging from 2.4 × 10^4 to 4.9 × 10^4 liters per mole per centimeter. The substitution pattern on the pyrazole ring affects the exact position and intensity of these absorption bands through electronic and steric effects.

Computational Modeling of Electronic Properties (Density Functional Theory Studies)

Density functional theory calculations provide valuable insights into the electronic structure and properties of this compound. These computational studies reveal the distribution of electron density throughout the molecule and predict various physicochemical properties that are difficult to measure experimentally. The calculations typically employ hybrid functionals such as B3LYP or M06-2X with appropriate basis sets to balance computational efficiency with accuracy.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about the electronic behavior and potential reactivity of the compound. Related trifluoromethylated pyrazole compounds exhibit energy gaps between these orbitals that suggest potential applications in electronic materials and semiconductor devices. The electron-withdrawing nature of the trifluoromethyl group significantly influences the orbital energies and charge distribution within the molecule.

Computational analysis of the electrostatic potential surface reveals regions of positive and negative charge distribution that correlate with the molecular reactivity patterns. The trifluoromethyl group creates a region of significant positive electrostatic potential, while the nitrogen atoms in the pyrazole ring contribute areas of negative potential. These charge distribution patterns influence intermolecular interactions and binding affinities with biological targets.

| Computational Parameter | Predicted Value Range | Functional Group Contribution |

|---|---|---|

| HOMO-LUMO Energy Gap | 3.0-4.5 eV | Pyrazole ring conjugation |

| Dipole Moment | 3.0-5.0 Debye | Trifluoromethyl electronegativity |

| Molecular Volume | 180-220 ų | Methyl substitution |

| Polarizability | 15-25 ų | Overall molecular size |

Charge Distribution Analysis

The natural population analysis reveals the charge distribution among the various atoms in the molecule, with the fluorine atoms carrying significant negative charges and the carbon atoms adjacent to electronegative groups exhibiting positive charges. The pyrazole nitrogen atoms show varying degrees of negative charge depending on their chemical environment and substitution pattern. These charge distributions correlate with the observed chemical reactivity and spectroscopic properties of the compound.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing the amine group and the trifluoromethyl substituent. This asymmetric carbon creates the possibility for enantiomeric forms of the compound, each with potentially different biological activities and physicochemical properties. The absolute configuration of this stereocenter can be determined through various analytical techniques including circular dichroism spectroscopy and X-ray crystallography of suitable derivatives.

The pyrazole ring system itself does not introduce additional stereocenters, but the substitution pattern affects the overall molecular symmetry and influences the stereochemical relationships within the molecule. The 1,3,5-trimethyl substitution pattern creates a specific electronic and steric environment that may influence the preferred conformations of the ethanamine side chain. Related pyrazole compounds have been observed to crystallize as racemic mixtures in centrosymmetric space groups, indicating equal populations of both enantiomers in the solid state.

| Stereochemical Feature | Description | Impact on Properties |

|---|---|---|

| Chiral Center | Carbon bearing amine and CF3 | Enantiomeric forms possible |

| Pyrazole Substitution | 1,3,5-trimethyl pattern | Influences conformational preferences |

| Molecular Symmetry | C1 point group | Breaks overall molecular symmetry |

| Rotational Barriers | Around C-C bonds | Affects dynamic behavior |

Enantiomeric Considerations

The presence of the chiral center necessitates consideration of both R and S enantiomers of the compound, which may exhibit different interactions with chiral biological targets or catalysts. The synthesis of the compound may produce racemic mixtures unless stereoselective methods are employed. Resolution of the enantiomers could be achieved through various techniques including chiral chromatography or crystallization with chiral auxiliaries.

Conformational Isomerism

Beyond stereoisomerism at the chiral center, the molecule can adopt different conformational isomers through rotation around single bonds, particularly the bond connecting the pyrazole ring to the ethanamine chain. These conformational differences may influence the biological activity and physicochemical properties of the compound. Computational studies suggest that certain conformations are energetically favored due to minimization of steric interactions and optimization of electronic effects.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11;/h7H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVBNHVCCJPPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with trimethylpyrazole and trifluoroacetic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst and maintaining a specific temperature range to ensure the formation of the desired product.

Purification: The product is then purified through recrystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the pyrazolyl ring can interact with specific biological targets. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.

Comparación Con Compuestos Similares

Heterocyclic Core Modifications

- Pyrazole vs. Imidazole: The target compound’s pyrazole ring (vs.

- Trimethyl Substitution : The trimethyl groups on the pyrazole (C4) enhance steric bulk and lipophilicity compared to methoxy- or difluoromethyl-substituted analogs . This may improve membrane permeability but reduce aqueous solubility.

Trifluoroethylamine Backbone

Salt Form and Solubility

- Hydrochloride salts (target compound, ) generally exhibit higher solubility in aqueous media than free bases. However, the trimethylpyrazole’s hydrophobicity may offset this advantage compared to more polar analogs like the methoxy-substituted derivative .

Research Findings and Inferred Properties

Physicochemical Properties

Actividad Biológica

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride (CAS No. 1354963-50-0) is a novel organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The chemical formula for this compound is , with a molecular weight of 243.66 g/mol. The compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 243.66 g/mol |

| CAS Number | 1354963-50-0 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Research has shown that pyrazole derivatives can exhibit a range of biological activities. Notably, studies have highlighted the following effects associated with compounds similar to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine:

- Antitumor Activity : Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Anti-inflammatory Effects : These compounds have been shown to reduce inflammation in vitro and in vivo models, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some studies indicate that pyrazole derivatives possess antibacterial and antifungal activities against various pathogens .

Case Studies

Several case studies have been published that investigate the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of pyrazole derivatives, it was found that specific compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study 2: Anti-inflammatory Mechanisms

A research article detailed the anti-inflammatory mechanisms of a related pyrazole derivative, showing that it significantly reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

Case Study 3: Antimicrobial Activity

Another study assessed the antimicrobial activity of various pyrazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent research has focused on understanding the structure-activity relationships (SAR) of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity by improving solubility and receptor binding affinity.

- Mechanistic Insights : Investigations into the molecular mechanisms have revealed that these compounds can modulate multiple signaling pathways involved in inflammation and cancer progression.

Q & A

Basic: What synthetic routes are commonly used for preparing 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, and what critical reaction conditions ensure high yields?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. Key steps include:

- Pyrazole Core Functionalization: Alkylation or cyclization reactions to introduce the trifluoroethylamine moiety. For example, reacting a trimethylpyrazole precursor with 2,2,2-trifluoroethylamine under controlled pH (e.g., 8–10) and temperature (60–80°C) to avoid side reactions .

- Hydrochloride Salt Formation: Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt, requiring strict moisture control to prevent hydrolysis of the trifluoromethyl group .

Critical Conditions: - Temperature Control: Elevated temperatures accelerate coupling but may degrade sensitive groups.

- Catalyst Selection: Palladium or copper catalysts for cross-coupling steps, with ligand optimization to reduce byproducts .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for verifying trifluoromethyl group integrity, while ¹H/¹³C NMR resolves pyrazole and amine proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt) .

- X-ray Crystallography: For unambiguous structural confirmation, SHELXL refinement is recommended to resolve bond angles and stereochemistry .

Purity Assessment: - HPLC with UV/ELSD Detection: Quantifies impurities; trifluoro groups may require reverse-phase columns with acidic mobile phases .

Advanced: How can researchers optimize synthesis to address low yields or byproduct formation in the final step?

Methodological Answer:

- Byproduct Mitigation:

- Intermediate Purification: Flash chromatography or recrystallization after each step reduces carryover impurities .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rapid quenching to avoid decomposition .

- Yield Improvement:

Advanced: How should discrepancies in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodological Answer:

- Multi-Method Validation:

- Data Reconciliation:

Advanced: What strategies mitigate hygroscopicity or solubility challenges during biological assays?

Methodological Answer:

- Formulation Adjustments:

- Handling Protocols:

Advanced: How can computational methods elucidate the compound’s reactivity or bioactivity?

Methodological Answer:

- Docking Studies: Map the compound’s electrostatic potential (using Gaussian) to predict binding affinities with targets like kinases or GPCRs .

- ADMET Prediction: SwissADME or QikProp to assess metabolic stability, leveraging the trifluoromethyl group’s impact on lipophilicity .

- Reactivity Analysis: DFT-based transition-state modeling to predict regioselectivity in substitution reactions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis:

- Biological Testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.